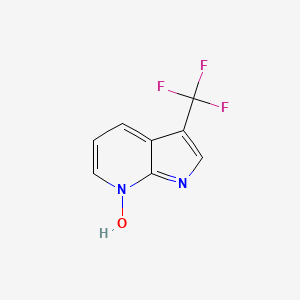

3-(Trifluoromethyl)-7-azaindole-7-oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-12-7-5(6)2-1-3-13(7)14/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXFBBAFIMCMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=C(C2=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Trifluoromethyl)-7-azaindole-7-oxide chemical properties

An In-depth Technical Guide to 3-(Trifluoromethyl)-7-azaindole-7-oxide: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, plausible synthetic routes, characteristic reactivity, and its strategic application in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's unique structural features. The 7-azaindole scaffold is a privileged structure in pharmacology, and the incorporation of a trifluoromethyl group and an N-oxide functionality provides a powerful combination of properties that enhance metabolic stability, modulate electronic characteristics, and offer versatile handles for further chemical modification.[1][2][3]

Core Molecular Profile and Physicochemical Properties

This compound (CAS 892414-48-1) is a solid, room-temperature stable compound that serves as a key intermediate in pharmaceutical synthesis.[4] Its structure combines the bioisostere of indole, 7-azaindole, with two critical functional groups: a C3-trifluoromethyl group and a pyridine N-oxide. This unique combination imparts desirable physicochemical properties for drug development. The electron-withdrawing trifluoromethyl group can enhance metabolic stability and binding affinity, while the N-oxide modulates the electronic profile of the pyridine ring and serves as a synthetic handle.[1][3][5]

| Property | Value | Source |

| CAS Number | 892414-48-1 | |

| Molecular Formula | C₈H₅F₃N₂O | [6] |

| Molecular Weight | 202.14 g/mol | |

| IUPAC Name | 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide | |

| Appearance | White to tan solid | [7] |

| Purity | Typically ≥97% | [8] |

| Storage | Store at Room Temperature or 2-8°C | [4] |

| Computed XLogP3 | 1.3 | [6] |

| Topological Polar Surface Area | 38.1 Ų | [6] |

| Hydrogen Bond Donor Count | 1 (from pyrrole N-H) | [6] |

| Hydrogen Bond Acceptor Count | 3 (from N-oxide oxygen, pyridine N, and fluorine atoms) | [6] |

Synthesis and Manufacturing

While a specific large-scale synthesis for this exact molecule is not widely published, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted 7-azaindoles and subsequent N-oxidation.[9][10] An expedient approach would involve the construction of the 3-(trifluoromethyl)-7-azaindole core followed by selective oxidation of the pyridine nitrogen.

Proposed Synthetic Workflow

A logical synthetic pathway could start from a readily available pyridine derivative, such as 2-fluoropyridine, which can be functionalized and cyclized to form the azaindole core.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Trifluoromethyl)-7-azaindole

-

Ortho-lithiation: To a solution of 2-fluoropyridine in anhydrous THF cooled to -78°C, slowly add a solution of lithium diisopropylamide (LDA). Stir for 1-2 hours at this temperature to ensure complete formation of the lithiated species. This step is based on the known acidifying effect of the fluorine atom which directs the deprotonation.[9]

-

Trifluoroacetylation: Add ethyl trifluoroacetate to the reaction mixture at -78°C and allow the reaction to slowly warm to room temperature overnight. This introduces the trifluoroacetyl group at the 3-position.

-

Cyclization: The resulting 2-fluoro-3-(trifluoroacetyl)pyridine intermediate is then subjected to reductive cyclization. This can be achieved through various methods, including treatment with hydrazine, to form the pyrrole ring.[9]

-

Work-up and Purification: Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-(trifluoromethyl)-7-azaindole.

Step 2: N-Oxidation

-

Reaction Setup: Dissolve the 3-(trifluoromethyl)-7-azaindole from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C. The reaction is typically monitored by TLC for the disappearance of the starting material. The N-oxide functionality is a common modification used to alter the electronic properties of the pyridine ring.[3]

-

Work-up and Purification: Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, followed by brine. Dry the organic layer, concentrate, and purify the final product, this compound, via recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra are not publicly available; however, the expected spectroscopic signatures can be reliably predicted based on the molecular structure.

| Spectrum | Expected Features |

| ¹H NMR | - Aromatic region (δ 7.0-8.5 ppm): Signals corresponding to the protons on the pyridine and pyrrole rings. The N-oxide will deshield the C6 proton significantly. The C2 proton on the pyrrole ring will appear as a singlet or a narrow doublet. Protons at C4, C5, and C6 will show characteristic pyridine coupling patterns. - Pyrrole N-H: A broad singlet, typically downfield (>10 ppm). |

| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 100-150 ppm. - CF₃-bearing carbon (C3): A quartet due to C-F coupling. - CF₃ carbon: A quartet in the region of δ 120-130 ppm with a large ¹JCF coupling constant. |

| ¹⁹F NMR | - A sharp singlet around δ -60 to -70 ppm (relative to CFCl₃), characteristic of an aromatic trifluoromethyl group. |

| Mass Spec (ESI+) | - Expected [M+H]⁺ peak at m/z 203.04. |

Computational studies on 7-azaindole have been used to predict its electronic and UV absorption spectra, providing a strong theoretical basis for experimental validation.[11][12]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between its three key components: the electron-rich pyrrole ring (deactivated by the CF₃ group), the electron-deficient pyridine ring (activated by the N-oxide), and the N-oxide functionality itself.

References

- 1. nbinno.com [nbinno.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Trifluoromethyl)-1H-Pyrrolo[2,3-B]Pyridine 7-Oxide [myskinrecipes.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. calpaclab.com [calpaclab.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

The 7-Azaindole Scaffold: A Privileged Core in Drug Discovery

An In-Depth Technical Guide to 3-(Trifluoromethyl)-7-azaindole-7-oxide

Executive Summary: The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its bioisosteric relationship with purines and its presence in numerous FDA-approved therapeutics.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: this compound. We will explore its fundamental physicochemical properties, plausible synthetic pathways with mechanistic insights, and its significant potential in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique combination of the trifluoromethyl group, the 7-azaindole core, and the N-oxide functionality for the design of novel therapeutic agents.

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole, where a nitrogen atom replaces the C7-H group of the indole ring.[2] This substitution has profound effects on the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly attractive scaffold for medicinal chemists.[1] The nitrogen atom in the pyridine ring allows 7-azaindole to act as both a hydrogen bond donor (at the N1-H of the pyrrole ring) and a hydrogen bond acceptor (at the N7 of the pyridine ring), effectively mimicking the hydrogen bonding pattern of purine bases. This mimicry is a key reason for its success in targeting a wide range of biological macromolecules, particularly protein kinases.[1][2]

Several FDA-approved drugs, such as the BRAF kinase inhibitor Vemurafenib (Zelboraf®) and the CSF1R inhibitor Pexidartinib, feature the 7-azaindole core, highlighting its clinical and commercial significance.[1] The versatility of this scaffold has led to the development of inhibitors for diverse targets, including parasites like Trypanosoma brucei[3], viral proteins such as the SARS-CoV-2 spike protein[4], and human enzymes like the DDX3 helicase.[5]

Physicochemical Profile of this compound

The subject of this guide, this compound, combines three critical pharmacophoric elements. The strategic incorporation of these functionalities results in a molecule with a unique and advantageous physicochemical profile for drug development.

| Property | Value | Source |

| CAS Number | 892414-48-1 | [6] |

| Molecular Formula | C₈H₅F₃N₂O | [6] |

| Molecular Weight | 202.14 g/mol | [6] |

| IUPAC Name | 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide | |

| InChI Key | KOGQPSXCWSCYHK-UHFFFAOYSA-N | |

| Purity | Typically ≥97% | |

| Storage | Room Temperature |

The Trifluoromethyl (CF₃) Group

The CF₃ group is a powerful tool in medicinal chemistry.[7] Its inclusion can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[8] The high electronegativity of fluorine atoms makes the C-F bond exceptionally strong, resisting enzymatic cleavage.[7] Furthermore, the CF₃ group increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and bioavailability.[7][8]

The 7-Azaindole N-oxide Moiety

The N-oxide functionality on the pyridine ring further modulates the compound's properties. N-oxidation is a common metabolic pathway but can also be used synthetically to alter a drug's characteristics. It generally increases polarity and aqueous solubility, which can be advantageous for formulation and pharmacokinetic profiles. The N-oxide can also serve as a synthetic handle for further functionalization of the pyridine ring.[9]

Synthesis and Mechanistic Considerations

A plausible two-step synthesis would involve:

-

Synthesis of the 3-(Trifluoromethyl)-7-azaindole core: This can be achieved through various methods, including the palladium-catalyzed cross-coupling reactions on a pre-formed 7-azaindole or by constructing the azaindole ring from a substituted pyridine.[9] A common approach involves the reaction of a 2-amino-3-halopyridine derivative with a suitable three-carbon synthon.

-

N-Oxidation of the Pyridine Ring: The synthesized 3-(Trifluoromethyl)-7-azaindole is then subjected to oxidation. This is typically accomplished using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The lone pair of electrons on the pyridine nitrogen (N7) attacks the oxidant, leading to the formation of the N-oxide.

Applications in Drug Development

The unique structural combination of this compound makes it a highly promising scaffold for targeting a variety of diseases. The rationale for its application is grounded in the proven success of its constituent parts.

-

Kinase Inhibition: As a purine bioisostere, the 7-azaindole core is ideally suited to fit into the ATP-binding pocket of many protein kinases. The CF₃ group can form favorable interactions within hydrophobic sub-pockets, enhancing binding affinity and selectivity.

-

Antiviral/Antiparasitic Agents: The 7-azaindole scaffold has shown activity against various pathogens.[3][4] The trifluoromethyl group can enhance cell permeability, a crucial factor for reaching intracellular targets.

-

CNS-Active Agents: The modulation of lipophilicity by the CF₃ group is a well-established strategy for improving blood-brain barrier penetration, making this scaffold a candidate for neurological targets.[12]

The relationship between the molecule's structure and its potential therapeutic benefits can be visualized as follows:

Experimental Protocols and Characterization

General Synthetic Protocol for N-Oxidation

This protocol is a representative example based on standard literature procedures and should be adapted and optimized for specific laboratory conditions.

-

Dissolution: Dissolve 1.0 equivalent of 3-(Trifluoromethyl)-7-azaindole in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add a solution of 1.1 to 1.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct (m-chlorobenzoic acid). Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of aromatic protons on the pyrrolopyridine ring system. The N-oxidation will induce downfield shifts of the protons on the pyridine ring compared to the non-oxidized precursor.

-

¹³C NMR: Will show characteristic signals for the carbon atoms, including the CF₃ carbon (as a quartet due to C-F coupling) and the carbons of the heterocyclic core.

-

¹⁹F NMR: A singlet peak will confirm the presence and chemical environment of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺), which should match the calculated exact mass of C₈H₆F₃N₂O⁺.[4]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (from the pyrrole ring) and N-O stretching (from the N-oxide).

Conclusion and Future Outlook

This compound is a strategically designed chemical entity that holds considerable promise for drug discovery. It synergistically combines the biologically validated 7-azaindole scaffold with the pharmacokinetically advantageous trifluoromethyl group and the solubility-modulating N-oxide functionality. This unique combination makes it an excellent candidate for library synthesis and screening against a wide array of therapeutic targets, particularly in oncology, infectious diseases, and neurology. Future research should focus on the development and optimization of scalable synthetic routes and the exploration of its biological activity profile through high-throughput screening and structure-activity relationship (SAR) studies.

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inter-chem.pl [inter-chem.pl]

- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pharmacyjournal.org [pharmacyjournal.org]

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)-7-azaindole-7-oxide

This guide provides a comprehensive overview of a plausible synthetic pathway for 3-(Trifluoromethyl)-7-azaindole-7-oxide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the 7-azaindole scaffold is a recognized pharmacophore present in numerous biologically active molecules. The N-oxide functionality can further modulate the compound's electronic properties and pharmacokinetic profile.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed synthetic protocols and the underlying chemical principles.

Strategic Approach to the Synthesis

The synthesis of this compound can be logically approached in a two-step sequence, starting from the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine):

-

Electrophilic Trifluoromethylation: Introduction of a trifluoromethyl group at the C3 position of the 7-azaindole core.

-

N-Oxidation: Selective oxidation of the pyridine nitrogen (N7) to afford the final product.

This strategy is depicted in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-(Trifluoromethyl)-7-azaindole

The introduction of a trifluoromethyl group onto an electron-rich heterocycle like 7-azaindole can be achieved via electrophilic trifluoromethylation. The C3 position of 7-azaindole is known to be susceptible to electrophilic attack. A variety of electrophilic trifluoromethylating reagents are available, with Togni's reagent II (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) being a common choice due to its stability and reactivity.

Proposed Reaction Mechanism

The reaction likely proceeds through an electrophilic aromatic substitution pathway. The 7-azaindole nitrogen can be transiently protected, for example, as a triisopropylsilyl (TIPS) derivative to enhance solubility and potentially direct the substitution, although direct trifluoromethylation is also plausible.

Caption: Proposed mechanism for electrophilic trifluoromethylation of 7-azaindole.

Experimental Protocol: Electrophilic Trifluoromethylation

Materials:

| Reagent/Material | Grade | Supplier |

| 7-Azaindole | 98% | Commercially Available |

| Togni's Reagent II | 97% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Standard Laboratory Supplier |

| Sodium Bicarbonate | Saturated Aqueous Solution | Standard Laboratory Supplier |

| Brine | Saturated Aqueous Solution | Standard Laboratory Supplier |

| Anhydrous Sodium Sulfate | ACS Grade | Standard Laboratory Supplier |

| Silica Gel | 230-400 mesh | Standard Laboratory Supplier |

Procedure:

-

To a solution of 7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Togni's reagent II (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(Trifluoromethyl)-7-azaindole.

Part 2: Synthesis of this compound

The N-oxidation of the pyridine ring in 7-azaindole derivatives is a well-established transformation. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). The use of m-CPBA is a widely applicable method for the N-oxidation of pyridine derivatives.

N-Oxidation Reaction Workflow

Caption: Step-by-step workflow for the N-oxidation of 3-(Trifluoromethyl)-7-azaindole.

Experimental Protocol: N-Oxidation with m-CPBA

Materials:

| Reagent/Material | Grade | Supplier |

| 3-(Trifluoromethyl)-7-azaindole | As synthesized in Part 1 | - |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Standard Laboratory Supplier |

| Sodium Bicarbonate | Saturated Aqueous Solution | Standard Laboratory Supplier |

| Brine | Saturated Aqueous Solution | Standard Laboratory Supplier |

| Anhydrous Sodium Sulfate | ACS Grade | Standard Laboratory Supplier |

| Silica Gel | 230-400 mesh | Standard Laboratory Supplier |

Procedure:

-

In a round-bottom flask, dissolve 3-(Trifluoromethyl)-7-azaindole (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the by-product, m-chlorobenzoic acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Observations |

| ¹H NMR | Aromatic and pyrrolic protons with characteristic shifts. The N-oxide formation typically induces a downfield shift of the protons on the pyridine ring. |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |

| ¹³C NMR | Resonances for all carbon atoms, including the quartet for the CF₃ carbon due to C-F coupling. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₈H₅F₃N₂O (m/z = 202.04). |

| HPLC | A single major peak indicating high purity. |

Conclusion

This guide outlines a robust and logical synthetic route to this compound. The proposed two-step synthesis, involving electrophilic trifluoromethylation followed by N-oxidation, utilizes readily available starting materials and established chemical transformations. The provided protocols are designed to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to 3-(Trifluoromethyl)-7-azaindole-7-oxide: Molecular Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)-7-azaindole-7-oxide, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its molecular structure, physicochemical properties, a proposed synthetic pathway, and anticipated spectroscopic characteristics. Furthermore, it explores the reactivity of this scaffold and its potential applications in drug discovery, drawing on the established bioactivity of related 7-azaindole derivatives. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds for therapeutic development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules targeting a wide range of biological targets. The introduction of a trifluoromethyl (CF3) group, known for its ability to enhance metabolic stability, binding affinity, and cell permeability, further augments the therapeutic potential of the 7-azaindole framework. The N-oxide functionality on the pyridine ring can modulate the electronic properties of the entire molecule, influencing its reactivity and potential for drug-receptor interactions. This guide focuses specifically on the this compound isomer, providing a detailed examination of its chemical and physical attributes.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound with the molecular formula C₈H₅F₃N₂O. Its structure features a pyrrole ring fused to a pyridine-N-oxide ring, with a trifluoromethyl group substituted at the 3-position of the pyrrole ring.

Structural Formula and Key Identifiers

-

IUPAC Name: 7-hydroxy-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine

-

CAS Number: 892414-48-1

-

Molecular Formula: C₈H₅F₃N₂O

-

Molecular Weight: 202.13 g/mol

-

SMILES: C1=CN(C2=NC=C(C2=C1)C(F)(F)F)O

-

InChI Key: SGXFBBAFIMCMPE-UHFFFAOYSA-N

N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C3a [label="C", pos="0,0!"]; N7 [label="N+", pos="1.2,0.75!"]; C6 [label="C", pos="2.4,0!"]; C5 [label="C", pos="2.4,-1.5!"]; C4 [label="C", pos="1.2,-2.25!"]; C7a [label="C", pos="0,-1.5!"];

H1 [label="H", pos="-0.5,2.2!"]; H2 [label="H", pos="-2.1,1.2!"]; H4 [label="H", pos="1.2,-3.1!"]; H5 [label="H", pos="3.3,-2!"]; H6 [label="H", pos="3.3,0.5!"];

C_CF3 [label="C", pos="-2.4,-1.5!"]; F1 [label="F", pos="-2.4,-2.5!"]; F2 [label="F", pos="-3.4,-1!"]; F3 [label="F", pos="-3.4,-2!"]; O_neg [label="O-", pos="1.2,1.75!"];

N1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C3a [style=solid]; C3a -- N1 [style=solid]; C3a -- C7a [style=solid]; C7a -- N7 [style=solid]; N7 -- C6 [style=solid]; C6 -- C5 [style=solid]; C5 -- C4 [style=solid]; C4 -- C7a [style=solid];

N1 -- H1 [style=solid]; C2 -- H2 [style=solid]; C4 -- H4 [style=solid]; C5 -- H5 [style=solid]; C6 -- H6 [style=solid];

C3 -- C_CF3 [style=solid]; C_CF3 -- F1 [style=solid]; C_CF3 -- F2 [style=solid]; C_CF3 -- F3 [style=solid];

N7 -- O_neg [style=solid];

// Double bonds edge [style=bold]; C2 -- C3 [style=invis]; C3a -- C7a [style=invis]; C5 -- C6 [style=invis]; C4 -- C7a [style=invis];

node [shape=none, label=""]; p1 [pos="-0.6,0.375!"]; p2 [pos="-0.6,-0.375!"]; p1 -- p2 [style=solid];

p3 [pos="0.6,-0.75!"]; p4 [pos="0.6,-2.25!"]; p3 -- p4 [style=invis];

p5 [pos="1.8,-0.75!"]; p6 [pos="1.8,-2.25!"]; p5 -- p6 [style=invis];

p7 [pos="1.8,0.375!"]; p8 [pos="2.4, -0.75!"]; p7 -- p8 [style=invis];

}

Figure 1. Molecular Structure of this compound.

Physicochemical Properties

The combination of the aromatic rings, the polar N-oxide group, and the lipophilic trifluoromethyl group results in a molecule with balanced physicochemical properties, which are often desirable in drug candidates.

| Property | Value | Source |

| Molecular Weight | 202.13 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 202.03539727 Da | PubChem |

| Topological Polar Surface Area | 38.1 Ų | PubChem |

Synthesis and Characterization

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting with the synthesis of the 3-(trifluoromethyl)-7-azaindole precursor, followed by N-oxidation.

Step 1: Synthesis of 3-(Trifluoromethyl)-7-azaindole

Several methods for the synthesis of substituted 7-azaindoles have been reported. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine core. For instance, a palladium-catalyzed coupling reaction, such as a Suzuki or Sonogashira coupling, could be employed to introduce a suitable precursor at the 3-position of a 2-aminopyridine derivative, followed by cyclization to form the 7-azaindole ring.

An In-Depth Technical Guide to the Spectroscopic Data of 3-(Trifluoromethyl)-7-azaindole-7-oxide

Introduction

3-(Trifluoromethyl)-7-azaindole-7-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture combines three key features: the 7-azaindole scaffold, a bioisostere of the naturally occurring indole nucleus; a trifluoromethyl (CF₃) group, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates; and an N-oxide moiety, which can modulate the electronic properties and pharmacological profile of the parent molecule.

The precise characterization of this molecule is paramount for its application in research and development. Spectroscopic analysis provides the definitive fingerprint for confirming its identity, purity, and structural integrity. This guide offers a comprehensive overview of the predicted spectroscopic data for this compound, grounded in established principles of spectroscopic interpretation and supported by data from analogous structures. The insights provided herein are intended to equip researchers with the necessary information to confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below with standardized numbering for the bicyclic system. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular Structure of this compound.

Each functional group imparts distinct characteristics to the overall spectroscopic profile:

-

7-Azaindole Core: The aromatic protons and carbons of the fused pyrrole and pyridine rings will exhibit signals in the characteristic downfield regions of NMR spectra. The N-H proton of the pyrrole ring is a key feature in both NMR and IR spectroscopy.

-

Trifluoromethyl (CF₃) Group: This group is a strong electron-withdrawing substituent, which will deshield adjacent nuclei, causing downfield shifts in ¹H and ¹³C NMR spectra. Its most definitive signature is a strong, sharp signal in the ¹⁹F NMR spectrum. In IR spectroscopy, the C-F bonds produce intense absorption bands.

-

N-Oxide Moiety: The N-oxide group also exerts a significant electronic influence, particularly on the pyridine ring, affecting the chemical shifts of nearby protons and carbons. It introduces a characteristic N-O stretching vibration in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four signals in the aromatic region and one broad signal for the N-H proton. The electron-withdrawing effects of the N-oxide and CF₃ group will generally shift the aromatic protons downfield compared to the parent 7-azaindole.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | 11.0 - 12.5 | broad singlet | - |

| H2 | 8.0 - 8.2 | singlet | - |

| H4 | 8.3 - 8.5 | doublet | J(H4-H5) = 5-6 |

| H5 | 7.2 - 7.4 | triplet or dd | J(H4-H5) = 5-6, J(H5-H6) = 7-8 |

| H6 | 7.9 - 8.1 | doublet | J(H5-H6) = 7-8 |

Rationale:

-

H1 (N-H): The pyrrole N-H proton is acidic and often appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding and resonance.

-

H2: This proton is on the pyrrole ring adjacent to the CF₃ group and is expected to be a singlet as it has no adjacent proton neighbors.

-

H4, H5, H6: These protons on the pyridine ring will form a coupled system. The H4 and H6 protons are expected to be the most downfield due to the influence of the adjacent N-oxide and the overall electron-deficient nature of the ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be characterized by eight distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C2 | 125 - 130 | - |

| C3 | 118 - 122 | quartet (¹JCF ≈ 270 Hz) |

| C3a | 140 - 145 | - |

| C4 | 135 - 140 | - |

| C5 | 115 - 120 | - |

| C6 | 128 - 133 | - |

| C7a | 148 - 152 | - |

| CF₃ | 120 - 125 | quartet (¹JCF ≈ 270-280 Hz) |

Rationale:

-

CF₃ Carbon: The carbon of the trifluoromethyl group will exhibit a large one-bond coupling constant with the fluorine atoms, resulting in a characteristic quartet.

-

C3: The carbon directly attached to the CF₃ group will also show coupling, but with a smaller two-bond coupling constant.

-

Aromatic Carbons: The chemical shifts are influenced by the nitrogen atoms, the N-oxide, and the CF₃ group. Carbons adjacent to nitrogen atoms (C2, C7a, C6) and the N-oxide (C7a, C6) are expected to be significantly downfield.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive and direct method for confirming the presence of the trifluoromethyl group.

| Nucleus | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity |

| CF₃ | -60 to -65 | singlet |

Rationale:

-

The chemical shift of a CF₃ group attached to an aromatic ring typically falls within this range. Since there are no other fluorine atoms in the molecule, the signal is expected to be a singlet.

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for N-H proton observation.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to achieve optimal resolution and lineshape.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections for all spectra.

-

Reference the spectra. For ¹H and ¹³C, the residual solvent peak is typically used (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C). For ¹⁹F, an external reference standard like CFCl₃ is used.

-

Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for all spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3300 | N-H stretch (pyrrole) | Medium, Broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 1600 - 1650 | C=C / C=N ring stretch | Medium-Strong |

| 1250 - 1350 | N-O stretch | Strong |

| 1100 - 1200 | C-F stretch | Strong, Multiple Bands |

Rationale:

-

N-H Stretch: The N-H bond of the pyrrole ring will give rise to a stretching vibration. This band is often broadened due to intermolecular hydrogen bonding.

-

N-O Stretch: The N-oxide functionality is characterized by a strong absorption band in the 1250-1350 cm⁻¹ region.[1][2]

-

C-F Stretches: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the fingerprint region of the spectrum.[3]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.

Predicted High-Resolution Mass: For C₈H₅F₃N₂O, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 203.0429 .

Predicted Fragmentation Pattern (ESI+)

Under Electrospray Ionization (ESI) in positive mode, the molecule will be observed primarily as the protonated species [M+H]⁺. Subsequent fragmentation (MS/MS) is expected to proceed through the loss of stable neutral molecules or radical species.

| m/z (Predicted) | Proposed Fragment |

| 203.0429 | [M+H]⁺ |

| 183.0423 | [M+H - HF]⁺ |

| 175.0463 | [M+H - CO]⁺ |

| 134.0396 | [M+H - CF₃]⁺ |

Rationale:

-

The fragmentation of trifluoromethyl-substituted heterocycles often involves the loss of the CF₃ radical or HF.[3] The 7-azaindole ring system can also undergo characteristic cleavages.

Caption: Predicted fragmentation pathway for [M+H]⁺.

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Data Acquisition:

-

Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Perform a product ion scan (MS/MS) on the precursor ion (m/z 203.04) to obtain the fragmentation pattern.

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion and compare it to the theoretical value.

-

Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

| Predicted λₘₐₓ (nm) | Solvent | Electronic Transition |

| ~280-290 and ~320-340 | Ethanol or Methanol | π → π* |

Rationale:

-

The 7-azaindole core is a conjugated aromatic system that gives rise to π → π* transitions. The N-oxide functionality and the trifluoromethyl group can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 7-azaindole. The spectrum of 7-azaindole itself shows absorption bands around 280-290 nm.[4] The N-oxidation typically extends the conjugation and can introduce new, lower-energy transitions.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette.

-

Rinse and fill the cuvette with the sample solution.

-

Record the UV-Vis spectrum of the sample, typically from 200 to 400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. This guide provides a robust framework of the expected spectroscopic data based on sound chemical principles and comparative literature analysis. The key identifiers for this compound are the characteristic signals of the trifluoromethyl group in ¹⁹F NMR and IR spectroscopy, the N-O stretch in the IR spectrum, the accurate mass of the molecular ion in mass spectrometry, and the specific pattern of aromatic signals in the ¹H NMR spectrum. By leveraging the protocols and predicted data presented herein, researchers can effectively confirm the synthesis and purity of this valuable compound, facilitating its advancement in drug discovery and development pipelines.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(Trifluoromethyl)-7-azaindole-7-oxide

Foreword: Unraveling Molecular Architecture with Precision

In the landscape of modern drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 3-(Trifluoromethyl)-7-azaindole-7-oxide stands as a molecule of significant interest, combining the biologically relevant 7-azaindole scaffold with the modulating influence of a trifluoromethyl group and an N-oxide functionality. Understanding the electronic and steric environment of each carbon atom within this structure is crucial for predicting its reactivity, intermolecular interactions, and metabolic stability. This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, offering a blend of theoretical principles, practical experimental considerations, and detailed spectral interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage ¹³C NMR spectroscopy for the unambiguous structural elucidation of complex fluorinated N-heterocycles.

The Molecular Blueprint: Structural and Electronic Considerations

The structure of this compound presents a fascinating case for ¹³C NMR analysis. The 7-azaindole core is an indole isostere where a nitrogen atom replaces the C7-H group, influencing the electron distribution throughout the bicyclic system. The introduction of a strongly electron-withdrawing trifluoromethyl (CF₃) group at the C3 position of the pyrrole ring and the N-oxidation of the pyridine nitrogen (N7) further perturb this electronic landscape.

Key Structural Features Influencing the ¹³C NMR Spectrum:

-

7-Azaindole Core: The fusion of a pyridine and a pyrrole ring creates a unique electronic environment.

-

Trifluoromethyl (CF₃) Group: This potent electron-withdrawing group significantly deshields the directly attached carbon (C3) and influences the chemical shifts of neighboring carbons through inductive and field effects. Furthermore, the three fluorine atoms will couple to the carbon skeleton, giving rise to characteristic splitting patterns (C-F coupling).

-

N-oxide Functionality: The N-oxide group at N7 is a strong resonance donor and inductively withdrawing. This duality dramatically alters the electron density at the carbons of the pyridine ring.

A foundational understanding of these substituent effects is critical for the accurate assignment of the ¹³C NMR spectrum.

The Language of Carbons: Principles of ¹³C NMR for Fluorinated N-Heterocycles

¹³C NMR spectroscopy is a powerful tool for probing the carbon framework of organic molecules. For this compound, several key principles govern the appearance of the spectrum:

-

Chemical Shift (δ): The position of a carbon resonance in the spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups generally cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).

-

Carbon-Fluorine (¹³C-¹⁹F) Coupling: The spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) couples with the ¹³C nucleus, resulting in the splitting of carbon signals. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms:

-

¹J(C,F): A large, one-bond coupling is observed for the carbon of the CF₃ group, typically in the range of 270-290 Hz. This signal will appear as a quartet (1:3:3:1 intensity ratio) in the proton-decoupled ¹³C NMR spectrum.

-

²J(C,F): A smaller, two-bond coupling is expected for the carbon adjacent to the CF₃ group (C3). This will also result in a quartet splitting pattern.

-

³J(C,F) and ⁴J(C,F): Longer-range couplings over three or four bonds can also be observed, providing valuable structural information. These couplings are typically smaller in magnitude.

-

-

The N-oxide Effect: N-oxidation of a pyridine ring leads to a characteristic change in the ¹³C chemical shifts. Specifically, the ortho (C6) and para (C4) carbons experience a significant upfield shift (shielding) of up to 10 ppm, while the meta (C5) carbon undergoes a smaller downfield shift (deshielding).[1] This is a critical diagnostic tool for confirming the N-oxidation state.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

Obtaining a high-quality ¹³C NMR spectrum of this compound requires careful consideration of experimental parameters. The quaternary carbons and the carbon of the CF₃ group will exhibit longer relaxation times and no Nuclear Overhauser Effect (NOE) enhancement from proton decoupling, leading to lower signal intensity.

Workflow for ¹³C NMR Data Acquisition:

Caption: Experimental workflow for acquiring a high-quality ¹³C NMR spectrum.

Rationale for Experimental Choices:

-

Choice of Solvent: DMSO-d₆ is often a good choice for heterocyclic compounds due to its high dissolving power. However, the choice of solvent can slightly influence chemical shifts.

-

Increased Scans and Relaxation Delay: These parameters are crucial for improving the signal-to-noise ratio, especially for the weak signals of the quaternary carbons and the CF₃ group. The longer relaxation delay allows for complete magnetization recovery between pulses, leading to more accurate signal integration.

Spectral Interpretation: Assigning the Resonances of this compound

Table 1: ¹³C NMR Chemical Shifts of 7-Azaindole in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | 128.0 |

| C3 | 100.5 |

| C3a | 142.8 |

| C4 | 128.8 |

| C5 | 115.8 |

| C6 | 148.5 |

| C7a | 149.0 |

Data sourced from publicly available spectral databases.

Predicted ¹³C NMR Spectrum of this compound:

The introduction of the CF₃ group and the N-oxide functionality will significantly alter these chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| C2 | ~130-135 | Quartet | ³J(C,F) ≈ 2-5 | Deshielded by adjacent C3-CF₃ and N1. |

| CF₃ | ~120-125 | Quartet | ¹J(C,F) ≈ 270-290 | Characteristic large one-bond coupling. |

| C3 | ~110-115 | Quartet | ²J(C,F) ≈ 30-40 | Deshielded by the directly attached CF₃ group. |

| C3a | ~140-145 | Singlet or small quartet | ⁴J(C,F) ≈ 1-3 | Quaternary carbon with minor influence from CF₃. |

| C4 | ~120-125 | Singlet | - | Upfield shift due to para relationship to N-oxide. |

| C5 | ~118-122 | Singlet | - | Downfield shift due to meta relationship to N-oxide. |

| C6 | ~140-145 | Singlet | - | Upfield shift due to ortho relationship to N-oxide. |

| C7a | ~145-150 | Singlet or small quartet | ⁵J(C,F) ≈ 1-2 | Quaternary carbon with minor influence from CF₃. |

Visualizing the Predicted Spectral Features:

Caption: Molecular structure and key predicted ¹³C NMR features.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive assignment of all carbon signals, especially in the absence of literature data, advanced 2D NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It is invaluable for assigning the protonated carbons (C2, C4, C5, C6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary carbons (C3, C3a, C7a) by observing their correlations with nearby protons. For instance, the proton at C2 should show a correlation to C3 and C3a.

-

¹⁹F-¹³C HSQC/HMBC: These experiments directly probe the C-F couplings and can be used to trace the connectivity of the fluorinated part of the molecule.

Conclusion: A Roadmap for Structural Verification

The ¹³C NMR analysis of this compound is a multi-faceted challenge that can be confidently addressed with a combination of theoretical knowledge, careful experimental design, and the application of advanced NMR techniques. The key takeaways for researchers are:

-

Anticipate the Quartet: The CF₃ group will manifest as a prominent quartet for the CF₃ carbon and smaller quartets for adjacent carbons.

-

Leverage the N-oxide Effect: The characteristic upfield shifts of C4 and C6 and the downfield shift of C5 are strong indicators of N-oxidation.

-

Optimize for Weak Signals: Employ longer relaxation delays and a higher number of scans to ensure the detection of quaternary carbons and the CF₃ signal.

-

Embrace 2D NMR: For unambiguous assignment, HSQC and HMBC experiments are essential tools.

By following the principles and protocols outlined in this guide, scientists and researchers can effectively utilize ¹³C NMR spectroscopy to confirm the structure and gain valuable insights into the electronic properties of this compound and related fluorinated heterocycles, thereby accelerating the pace of innovation in drug discovery and materials science.

References

Physical and chemical properties of 3-(Trifluoromethyl)-7-azaindole-7-oxide

An In-depth Technical Guide to the Predicted Physicochemical Properties and Reactivity of 3-(Trifluoromethyl)-7-azaindole-7-oxide

Disclaimer: The compound this compound is a novel chemical entity with limited to no direct references in currently available scientific literature. This guide, therefore, presents a scientifically reasoned projection of its properties and reactivity. The information herein is an extrapolation based on the well-documented chemistry of the 7-azaindole core, the influence of N-oxidation on this scaffold, and the known electronic effects of trifluoromethyl substituents on heterocyclic systems. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this and related molecules.

Introduction and Molecular Overview

This compound belongs to the class of N-oxidized azaindoles, a group of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The core structure, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), is a bicyclic aromatic system isosteric with indole, where a nitrogen atom replaces the C7 carbon. The introduction of an N-oxide at the 7-position and a trifluoromethyl group at the 3-position is expected to profoundly modulate the electronic and steric properties of the parent molecule, leading to unique reactivity and potential applications.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group that can significantly increase the acidity of the N-H proton of the pyrrole ring and decrease the basicity of the pyridine nitrogen. The N-oxide functionality also acts as an electron-withdrawing group, further modifying the electron density distribution across the bicyclic system and introducing a site for specific chemical transformations. The combination of these two functionalities is anticipated to create a molecule with distinct properties compared to other substituted azaindoles.

Predicted Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes the predicted properties based on the analysis of its constituent functional groups.

| Property | Predicted Value/Range | Rationale and Key Considerations |

| Molecular Formula | C8H5F3N2O | - |

| Molecular Weight | 202.14 g/mol | - |

| Appearance | White to off-white crystalline solid | Similar to other purified small organic molecules. |

| Melting Point | >200 °C | The N-oxide introduces polarity and the potential for strong intermolecular interactions, while the trifluoromethyl group can enhance crystal packing. These factors are expected to lead to a relatively high melting point. |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in polar protic solvents (methanol, ethanol); likely insoluble in non-polar solvents (hexane, toluene). | The polar N-oxide group will dominate the solubility profile, favoring polar solvents. The trifluoromethyl group may slightly enhance lipophilicity but is unlikely to overcome the polarity of the N-oxide. |

| pKa (Pyrrole N-H) | 14-16 | The strong electron-withdrawing effects of both the 3-CF3 group and the 7-oxide will significantly increase the acidity of the N-H proton compared to 7-azaindole (~18-19). |

| pKa (Conjugate acid of Pyridine N) | <1 | The basicity of the pyridine nitrogen is drastically reduced by the N-oxide functionality and the electron-withdrawing -CF3 group. |

Proposed Synthesis and Characterization

A plausible synthetic route to this compound would likely involve a two-step process starting from a commercially available or readily synthesized 3-substituted 7-azaindole derivative.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve 1 equivalent of 3-(Trifluoromethyl)-7-azaindole in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl3).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation reaction.

-

Reagent Addition: Add a solution of 1.1 to 1.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent dropwise to the cooled solution over 30-60 minutes. The slow addition helps to prevent over-oxidation and side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM) two to three times to maximize product recovery.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton signals are expected to be shifted downfield compared to the non-oxidized precursor due to the electron-withdrawing nature of the N-oxide. The proton on the pyridine ring adjacent to the N-oxide (H-6) would likely show the most significant downfield shift.

-

¹³C NMR: The carbon atoms of the pyridine ring, particularly C-6 and C-8 (if considering the pyrrolopyridine numbering), are expected to be significantly deshielded. The CF3 group will appear as a quartet with a large coupling constant.

-

¹⁹F NMR: A singlet corresponding to the CF3 group is expected, likely in the range of -60 to -70 ppm (relative to CFCl3).

-

IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1650 cm⁻¹), and a strong N-O stretching band (around 1250-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ should be readily observable, confirming the molecular weight.

Predicted Reactivity and Stability

The presence of both the N-oxide and the trifluoromethyl group is expected to confer unique reactivity upon this molecule.

Caption: Predicted reactivity pathways for this compound.

-

Electrophilic Attack at the N-oxide Oxygen: The oxygen atom of the N-oxide is nucleophilic and can react with electrophiles. For instance, reaction with acylating agents followed by rearrangement is a common transformation for N-oxides.

-

Nucleophilic Aromatic Substitution: The N-oxide group, being strongly electron-withdrawing, activates the pyridine ring towards nucleophilic attack, particularly at the C-6 position. The presence of the -CF3 group will further enhance this effect.

-

Acidity of the N-H Proton: As previously mentioned, the N-H proton of the pyrrole ring is expected to be significantly more acidic than in 7-azaindole. This facilitates deprotonation and subsequent functionalization at the N-1 position.

-

Deoxygenation: The N-oxide can be deoxygenated using various reducing agents (e.g., PCl3, PPh3) to revert to the parent 3-(Trifluoromethyl)-7-azaindole. This can be a useful synthetic step for protecting or activating the 7-position.

-

Stability: The compound is expected to be a stable crystalline solid under standard laboratory conditions. However, it may be sensitive to strong reducing agents and certain nucleophiles.

Potential Applications

While no applications have been reported for this specific molecule, its structural features suggest potential utility in several areas of chemical research and development.

-

Medicinal Chemistry: 7-Azaindole derivatives are prevalent in drug discovery, often serving as bioisosteres for indole. The unique electronic properties of this compound could be exploited to develop novel kinase inhibitors, anti-cancer agents, or central nervous system-active compounds. The N-oxide functionality can improve pharmacokinetic properties such as solubility and metabolic stability.

-

Materials Science: The polarized nature of the N-O bond and the potential for strong intermolecular interactions could make this molecule a candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

-

Catalysis: The pyridine nitrogen, once deoxygenated, could serve as a ligand for transition metals. The N-oxide itself could also act as a ligand or an oxidant in catalytic cycles.

Conclusion

This compound represents a fascinating, albeit currently hypothetical, molecule at the intersection of several key functional group classes in modern organic chemistry. The projected properties and reactivity outlined in this guide suggest that it could be a valuable building block for the synthesis of complex molecular architectures with potential applications in a range of scientific disciplines. Experimental validation of these predictions is a necessary and exciting next step for researchers in the field.

Navigating the Landscape of 3-(Trifluoromethyl)-7-azaindole-7-oxide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic incorporation of unique molecular scaffolds is paramount to innovation. Among these, 3-(Trifluoromethyl)-7-azaindole-7-oxide has emerged as a building block of significant interest, combining the bioisosteric properties of the 7-azaindole core with the advantageous physicochemical characteristics imparted by the trifluoromethyl group and the N-oxide functionality. This in-depth technical guide provides a comprehensive overview of the commercial sources, synthesis, and applications of this valuable compound, empowering researchers to leverage its full potential in their discovery and development endeavors.

The Strategic Advantage of the this compound Scaffold

The 7-azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to mimic the purine core and engage in key hydrogen bonding interactions with biological targets, particularly protein kinases.[1][2] The introduction of a trifluoromethyl (CF3) group at the 3-position further enhances its desirability. The CF3 group is known to improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate the electronic properties of the molecule, often leading to enhanced binding affinity and selectivity for its target.[3][4]

The 7-oxide functionality introduces another layer of strategic advantage. The N-oxide can act as a hydrogen bond acceptor, potentially altering the binding mode and improving solubility. Furthermore, the N-oxide can serve as a versatile synthetic handle, allowing for further functionalization of the pyridine ring, a feature not as readily accessible in the parent 7-azaindole.[5]

Commercial Availability: A Comparative Overview

A critical first step for any research program is securing a reliable source of starting materials. This compound is available from a number of commercial suppliers, each offering varying purities and quantities. The following table provides a comparative summary of key suppliers to aid in procurement decisions.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Additional Information |

| Sigma-Aldrich (under the AChemBlock brand) | This compound | 892414-48-1 | 202.14 g/mol | 97% | Sold as a research chemical.[6] |

| MySkinRecipes | 3-(Trifluoromethyl)-1H-Pyrrolo[2,3-B]Pyridine 7-Oxide | 892414-48-1 | 202.13 g/mol | 95% | Marketed for research and pharmaceutical applications.[7] |

| Various Suppliers on ChemicalBook | 1H-Pyrrolo[2,3-b]pyridine, 3-(trifluoroMethyl)-,7-oxide | 892414-48-1 | 202.14 | Varies by supplier | A platform listing multiple suppliers, purity and stock information may vary.[8] |

| PubChem | This compound | 892414-48-1 | 202.13 g/mol | Varies by vendor | Provides a list of chemical vendors.[5][9] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically a two-step process, starting with the synthesis of the 3-(trifluoromethyl)-7-azaindole core, followed by N-oxidation. The electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring of the 7-azaindole scaffold electron-deficient, which can make N-oxidation challenging. However, robust methods have been developed to overcome this hurdle.

The following diagram illustrates the general synthetic workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocol: N-Oxidation of 3-(Trifluoromethyl)-7-azaindole

This protocol is adapted from established methods for the N-oxidation of electron-deficient pyridines.[5][10]

Materials:

-

3-(Trifluoromethyl)-7-azaindole

-

Trifluoroacetic anhydride (TFAA)

-

Hydrogen peroxide-urea adduct (UHP) or meta-chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM) or Acetonitrile (CH3CN)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-(trifluoromethyl)-7-azaindole (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Activation and Oxidation (Method A: UHP/TFAA):

-

To the cooled solution, add trifluoroacetic anhydride (TFAA) (1.5 - 2.0 equivalents) dropwise while maintaining the temperature at 0 °C.

-

After stirring for 10-15 minutes, add the hydrogen peroxide-urea adduct (UHP) (1.5 - 2.0 equivalents) portion-wise.

-

-

Oxidation (Method B: m-CPBA):

-

In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 equivalents) in DCM.

-

Slowly add the m-CPBA solution to the cooled 3-(trifluoromethyl)-7-azaindole solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane), to yield pure this compound.

Causality Behind Experimental Choices:

-

Electron-Deficient Substrate: The trifluoromethyl group withdraws electron density from the pyridine ring, making the nitrogen atom less nucleophilic and thus more difficult to oxidize.

-

Activation with TFAA: Trifluoroacetic anhydride activates the oxidizing agent (like UHP), forming a more potent peroxyacid in situ, which is capable of oxidizing the electron-deficient pyridine nitrogen.[5]

-

m-CPBA: As a pre-formed peroxyacid, m-CPBA is a common and effective oxidizing agent for N-oxidations.

-

Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and prevent potential side reactions.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the design of novel therapeutics, particularly in the area of kinase inhibitors.

Kinase Inhibitor Scaffolding

The 7-azaindole core is a well-known hinge-binding motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[1][2] The trifluoromethyl group at the 3-position can project into a hydrophobic pocket of the ATP-binding site, enhancing potency and selectivity. The 7-oxide can further modulate these interactions and improve physicochemical properties.

The following diagram illustrates the conceptual binding of a 7-azaindole derivative to a kinase hinge region:

Caption: Conceptual binding of a 7-azaindole derivative to a kinase hinge.

While specific publicly available examples of this compound in late-stage clinical candidates are limited, its structural motifs are prevalent in patented kinase inhibitors. For instance, various patents describe 7-azaindole derivatives with substituents at the 3-position for the treatment of proliferative diseases.[11] The logical progression of structure-activity relationship (SAR) studies often involves exploring modifications like N-oxidation to optimize drug-like properties.

Conclusion

This compound represents a strategically designed building block for modern drug discovery. Its commercial availability, coupled with well-understood synthetic routes and a clear rationale for its application, makes it an attractive starting point for the development of novel therapeutics, particularly in the competitive landscape of kinase inhibitor research. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile scaffold into their discovery pipelines.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Products [achemblock.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 3-(Trifluoromethyl)-1H-Pyrrolo[2,3-B]Pyridine 7-Oxide [myskinrecipes.com]

- 8. 1H-Pyrrolo[2,3-b]pyridine, 3-(trifluoroMethyl)-,7-oxide | 892414-48-1 [chemicalbook.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Incorporation of the Trifluoromethyl Group in 7-Azaindole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold and the Power of Fluorine

The 7-azaindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities. However, the ever-present challenges in drug development—optimizing potency, selectivity, and pharmacokinetic profiles—necessitate strategic molecular modifications. Among the most powerful tools in the medicinal chemist's arsenal is the strategic incorporation of fluorine, most notably as the trifluoromethyl (CF3) group.

This guide provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in the context of 7-azaindole derivatives. We will dissect the profound impact of this seemingly simple substituent on the physicochemical and pharmacological properties of these molecules, moving beyond a mere catalog of effects to an analysis of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the CF3 group to accelerate their research programs.

Fundamental Physicochemical Impact of the Trifluoromethyl Group

The introduction of a CF3 group onto the 7-azaindole core induces a cascade of changes in the molecule's fundamental properties. These alterations are a direct consequence of the high electronegativity of fluorine and the overall steric bulk of the group.

Electronic Effects: Modulating Acidity and Basicity

The potent electron-withdrawing nature of the CF3 group significantly influences the pKa of the 7-azaindole system. When placed on the aromatic ring, it lowers the electron density of the entire heterocyclic system. This has two primary consequences:

-

Increased Acidity of the N-H Proton: The electron-withdrawing effect of the CF3 group stabilizes the conjugate base formed upon deprotonation of the pyrrole nitrogen, thereby increasing the acidity of the N-H proton. This can be a critical factor in modulating hydrogen bond donor capabilities.

-

Decreased Basicity of the Pyridine Nitrogen: Conversely, the reduced electron density at the pyridine nitrogen (N7) leads to a decrease in its basicity. This can be advantageous in reducing off-target effects associated with interactions at this position and can also influence metabolic stability.

Table 1: Comparative pKa Values of Substituted 7-Azaindoles

| Compound | Substituent Position | pKa (Pyrrole N-H) | pKa (Pyridine N7) | Reference |

| 7-Azaindole | Unsubstituted | ~16.8 | ~4.6 | |

| 5-Trifluoromethyl-7-azaindole | C5 | Lowered | Lowered | |

| 3-Trifluoromethyl-7-azaindole | C3 | Lowered | Lowered |

Lipophilicity: A Double-Edged Sword

The CF3 group is one of the most effective substituents for increasing lipophilicity, which is a critical parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The high lipophilicity of the CF3 group can enhance cell penetration and improve oral bioavailability. However, excessive lipophilicity can lead to issues such as poor solubility, increased plasma protein binding, and non-specific toxicity. Therefore, the placement of the CF3 group must be carefully considered to achieve the optimal balance.

dot

Caption: The dual impact of the CF3 group on lipophilicity.

Influence on Pharmacological Properties

The true power of the trifluoromethyl group lies in its ability to modulate the pharmacological profile of 7-azaindole derivatives, impacting everything from target engagement to metabolic stability.

Target Engagement and Binding Interactions

The CF3 group can participate in a variety of non-covalent interactions with biological targets, including:

-

Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to occupy hydrophobic pockets within a protein's binding site, often leading to a significant increase in binding affinity.

-

Orthogonal Multipolar Interactions: The polarized C-F bonds can engage in favorable electrostatic interactions with electron-rich or electron-poor regions of the protein, a phenomenon often referred to as "fluorine-bonding" or orthogonal multipolar interactions.

-